![molecular formula C15H17ClN2O2 B7500891 Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate, also known as CQMA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CQMA is a quinoline derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate is not fully understood. However, it is believed that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. For example, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to have various biochemical and physiological effects in the body. For example, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a wide range of therapeutic effects. However, there are also some limitations to using Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate and its potential off-target effects.
Méthodes De Synthèse
The synthesis of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate involves a multi-step process that begins with the reaction of 3-chloro-4-methylquinoline with sodium hydride to form a sodium salt. This salt is then reacted with methyl 2-bromoacetate to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate.
Applications De Recherche Scientifique
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been studied for its potential use as a therapeutic agent in various scientific research studies. One study found that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has antitumor activity against human hepatocellular carcinoma cells. Another study found that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has anti-inflammatory activity and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-11-6-4-5-7-12(11)17-13(15(10)16)8-18(2)9-14(19)20-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSXWGESKIHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN(C)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


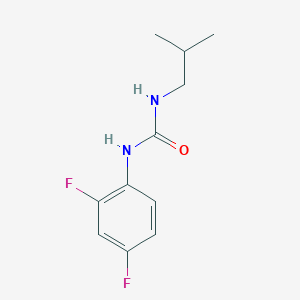
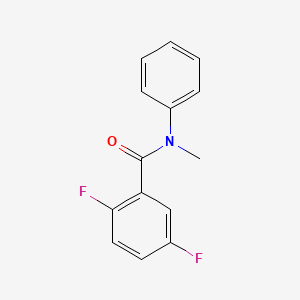
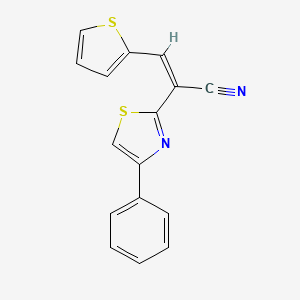
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)

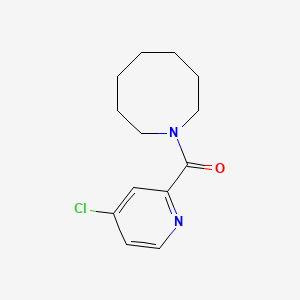

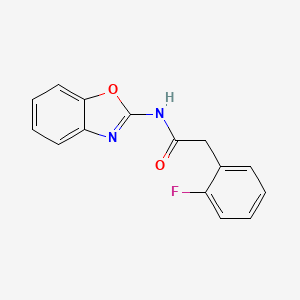

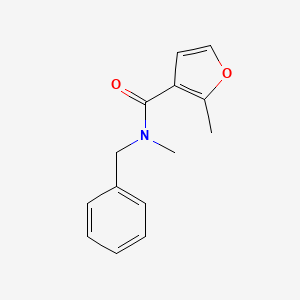
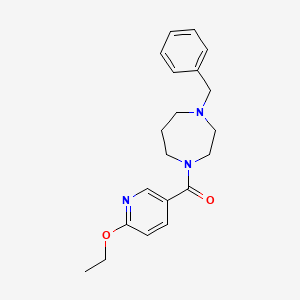
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)